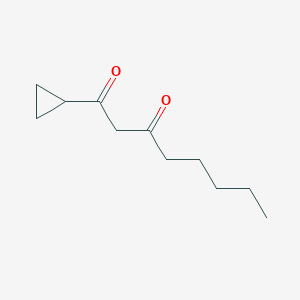
1-Cyclopropyloctane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyloctane-1,3-dione is an organic compound characterized by a cyclopropyl group attached to an octane backbone with two ketone functionalities at the 1 and 3 positions. This compound is part of the broader class of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structures .
Méthodes De Préparation
The synthesis of 1-Cyclopropyloctane-1,3-dione typically involves the reaction of cyclopropylketone with an alkali alcoholate and a carboxylic acid ester under controlled conditions. The reaction is carried out at temperatures below 50°C in an alcohol-free solvent or one containing minimal alcohol . Industrial production methods may involve catalytic processes and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Cyclopropyloctane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopropyloctane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 1-Cyclopropyloctane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets can vary depending on the context of its use .
Comparaison Avec Des Composés Similaires
1-Cyclopropyloctane-1,3-dione can be compared with other cycloalkane derivatives such as:
Cyclopropane: A simple cycloalkane with three carbon atoms.
Cyclohexane: A six-carbon ring structure commonly used in organic synthesis.
Cyclohexane-1,3-dione: Similar in structure but with a different ring size and chemical properties
Activité Biologique
1-Cyclopropyloctane-1,3-dione is an organic compound characterized by the presence of a cyclopropyl group attached to a dione functional group. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. The following sections delve into its biological activity, synthesis, and relevant case studies.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the dione functional group enables it to participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biomolecules such as enzymes and receptors.
Antimicrobial and Anticancer Activities
Recent studies have highlighted the antimicrobial and anticancer properties of compounds similar to this compound. For instance, derivatives of similar diones have shown significant inhibitory effects against various cancer cell lines and pathogens.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Cyclopentane-1,2-dione derivative | 0.054 ± 0.016 | TP receptor antagonist |
| 8-Hydroxyquinoline derivatives | 3.03 (DENV2) | Antiviral |
Case Studies
Case Study 1: TP Receptor Antagonism
A study evaluating cyclopentane-1,2-dione derivatives demonstrated that certain modifications could yield potent thromboxane A2 receptor antagonists with IC50 values comparable to established drugs. This suggests that similar structural motifs in this compound may also exhibit antagonist activity against specific receptors involved in inflammatory pathways .
Case Study 2: Antiviral Activity
Research on related compounds has indicated that dione structures can inhibit viral replication by interfering with early stages of the viral lifecycle. For example, derivatives were shown to reduce the intracellular production of viral proteins significantly . This mechanism may be relevant for exploring antiviral properties in this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The synthesis pathway can be optimized based on the desired yield and purity of the compound.
Synthetic Route Example
A proposed synthetic route might include:
- Formation of the cyclopropyl group through cyclopropanation reactions.
- Introduction of dione functionality via oxidation processes.
Toxicity and Safety Profile
Preliminary data on the safety and toxicity of this compound suggest that it may possess moderate toxicity levels; however, comprehensive toxicological studies are required for a definitive assessment. The ECHA registration dossier provides insights into the safety data available for similar compounds .
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-cyclopropyloctane-1,3-dione |
InChI |
InChI=1S/C11H18O2/c1-2-3-4-5-10(12)8-11(13)9-6-7-9/h9H,2-8H2,1H3 |
Clé InChI |
ZUZHHKOTYOWIBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)CC(=O)C1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















